molecular formula C12H13NO3 B2602029 2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 1368503-69-8

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No. B2602029
CAS RN: 1368503-69-8
M. Wt: 219.24
InChI Key: YWWVWWWUWFEZKC-UHFFFAOYSA-N
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Description

“2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used as a reagent in the preparation of pyrazolopyridines as PDE4B inhibitors .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Another method involves the reaction of Methyl alpha-chlorophenylacetate with Methyl 4-aminobutyrate hydrochloride in the presence of a tertiary base .


Molecular Structure Analysis

The molecular structure of “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” are primarily related to its use as a reagent in the preparation of other compounds . For instance, it is used in the synthesis of pyrazolopyridines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Drug Discovery

The compound is a derivative of pyrrolidine, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides

This compound is used in the synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides . These derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .

Organic Synthesis

The compound is valuable in various applications, including organic synthesis. Its versatile properties make it a useful tool in the development of new synthetic strategies .

Molecular Biology Studies

The compound is also used in molecular biology studies. Its unique structure and properties can help researchers understand the biological processes at the molecular level .

Preparation of Pyrazolopyridines as PDE4B Inhibitors

The compound is a reagent in the preparation of pyrazolopyridines, which are known to inhibit Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in inflammatory responses, and its inhibitors have potential therapeutic applications in diseases like asthma, COPD, and psoriasis .

Development of Antiepileptic Drugs

The compound has been used in the development of antiepileptic drugs . For example, it is known to bind to the vesicle protein SV2A, which is the binding site for the antiepileptic drug levetiracetam . This makes it a valuable tool in the development of new treatments for epilepsy .

Future Directions

The future directions for “2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid” could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . Its use as a reagent in the preparation of other compounds suggests potential for further exploration in medicinal chemistry .

properties

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)10-4-1-3-9(7-10)8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVWWWUWFEZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

CAS RN

1368503-69-8
Record name 2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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